5-Ethyl-1,3-thiazole-2-carbothioamide

Description

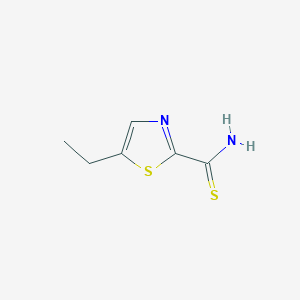

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2S2 |

|---|---|

Molecular Weight |

172.3 g/mol |

IUPAC Name |

5-ethyl-1,3-thiazole-2-carbothioamide |

InChI |

InChI=1S/C6H8N2S2/c1-2-4-3-8-6(10-4)5(7)9/h3H,2H2,1H3,(H2,7,9) |

InChI Key |

KXACNPNGFJENTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(S1)C(=S)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 5 Ethyl 1,3 Thiazole 2 Carbothioamide

Reactions at the Thiazole (B1198619) Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The presence of the sulfur and nitrogen heteroatoms influences the electron density at the carbon positions of the ring.

Electrophilic Substitution Patterns

Electrophilic substitution reactions on the thiazole ring are generally less facile than on more electron-rich aromatic systems like benzene. The position of substitution is directed by the heteroatoms. Theoretical calculations and experimental evidence for various thiazole derivatives indicate that the C5 position is the most susceptible to electrophilic attack, followed by the C4 position. The C2 position is generally deactivated towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atom. For 5-Ethyl-1,3-thiazole-2-carbothioamide, the C5 position is already substituted with an ethyl group, which would direct incoming electrophiles to the C4 position. However, specific studies detailing electrophilic substitution reactions on this compound are not extensively documented in the reviewed literature.

Nucleophilic Attack and Ring Modifications

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or through quaternization of the ring nitrogen. The carbothioamide group at the C2 position of the title compound can influence the ring's reactivity towards nucleophiles. While specific examples of nucleophilic attack on the thiazole ring of this compound are scarce, general principles of thiazole chemistry suggest that strong nucleophiles could potentially displace substituents at the C2 position under forcing conditions. Ring modification reactions, such as ring-opening and rearrangement, can also be induced by certain nucleophiles, although such transformations for this specific compound have not been prominently reported.

Modifications of the Carbothioamide Functionality

The carbothioamide group (-CSNH2) is a highly versatile functional group that can participate in a wide array of chemical reactions, most notably cyclization reactions to form various fused heterocyclic systems.

Cyclization Reactions to Form Fused Heterocycles

The carbothioamide moiety in this compound is a key precursor for the synthesis of bicyclic and polycyclic heterocyclic systems. These reactions typically involve the reaction of the carbothioamide with bifunctional reagents, leading to the formation of new rings fused to the thiazole core.

The conversion of a carbothioamide (or more broadly, a thiosemicarbazide derivative) to a 1,3,4-thiadiazole is a well-established transformation in heterocyclic chemistry. This cyclization can be achieved through various synthetic routes, often involving dehydration or oxidative cyclization.

One common method involves the reaction of the carbothioamide with acid anhydrides or acid chlorides. For instance, treatment of a thiosemicarbazide with an acid chloride can lead to an acylated intermediate which then undergoes cyclodehydration to form the 1,3,4-thiadiazole ring. Another approach is the oxidative cyclization of thiosemicarbazones, which can be considered derivatives of carbothioamides, using reagents like ferric chloride.

While specific examples for this compound are not detailed in the available literature, the general reactivity pattern suggests that it could react with various electrophilic reagents to yield thiazolyl-substituted 1,3,4-thiadiazoles. For example, reaction with α-haloketones can lead to the formation of fused thiazolo[2,3-b] orientjchem.orgnih.govchemmethod.comthiadiazole systems. The general reaction scheme is presented below:

Table 1: General Conditions for the Formation of 1,3,4-Thiadiazole Derivatives from Thioamide Precursors

| Reagent | Conditions | Product Type |

| Acid Anhydride/Chloride | Heating, dehydrating agent (e.g., H2SO4, POCl3) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| α-Halo Ketone | Base, solvent (e.g., ethanol) | Fused thiazolo[2,3-b] orientjchem.orgnih.govchemmethod.comthiadiazole |

| Oxidizing Agent (e.g., FeCl3) | Reflux in a suitable solvent | 2,5-Disubstituted-1,3,4-thiadiazole |

The carbothioamide functionality is also a key synthon for the construction of 1,2,4-triazole rings. The synthesis of 1,2,4-triazoles from thiosemicarbazide derivatives is a widely used method.

A common route involves the reaction of the thiosemicarbazide with a hydrazine derivative. For example, refluxing a thiosemicarbazide with hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol. Alternatively, cyclization of acylthiosemicarbazides in the presence of a base is a standard method for preparing 5-substituted-1,2,4-triazole-3-thiols.

In the context of this compound, it could be envisioned to react with hydrazines or be acylated and then cyclized to form the corresponding thiazolyl-substituted 1,2,4-triazole derivatives. For instance, reaction with an appropriate hydrazine derivative could yield a 3-(5-ethylthiazol-2-yl)-1,2,4-triazole.

Table 2: General Conditions for the Formation of 1,2,4-Triazole Derivatives from Thioamide Precursors

| Reagent | Conditions | Product Type |

| Hydrazine Hydrate | Reflux in a suitable solvent (e.g., ethanol) | 4-Amino-5-substituted-1,2,4-triazole-3-thiol |

| Acylating Agent followed by Base | Two-step process, often with heating | 5-Substituted-1,2,4-triazole-3-thiol |

| Isothiocyanate | Reaction with hydrazides followed by cyclization | 1,5-Disubstituted-1,2,4-triazole-3-thione |

Formation of 4-Thiazolidinone Derivatives

The synthesis of 4-thiazolidinone derivatives from thioamides is a well-established method in heterocyclic chemistry. orientjchem.orgump.edu.pl This transformation typically involves the reaction of the thioamide with an appropriate α-haloacetic acid or its ester derivative. In the context of this compound, the thioamide group acts as a binucleophile. The reaction is generally presumed to proceed via initial S-alkylation by the α-haloacetyl compound, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable 4-thiazolidinone ring.

Another common protocol for synthesizing 4-thiazolidinones involves the condensation of a Schiff's base with a mercapto acid. orientjchem.org While not a direct reaction of the thioamide, this highlights a key synthetic route to the thiazolidinone core. A more direct approach involves reacting a thioamide or its derivatives, such as hydrazinecarbothioamides, with electrophilic reagents like dimethyl acetylenedicarboxylate (DMAD), which leads to the formation of substituted thiazolidin-4-ones.

Table 1: Synthesis of 4-Thiazolidinone Derivatives

| Reactant | Reagent | Product Class | Transformation |

|---|---|---|---|

| This compound | α-Haloacetic Acid (e.g., Chloroacetic acid) | 2-(5-Ethylthiazol-2-yl)imino-thiazolidin-4-one | S-Alkylation followed by intramolecular cyclization |

| Hydrazinecarbothioamide derivative | Dimethyl acetylenedicarboxylate (DMAD) | 4-oxo-Z-(thiazolidin-5-ylidene) acetate derivative | Michael addition and cyclization |

Reactions with Hydrazonoyl Halides

Hydrazonoyl halides are potent reagents for the synthesis of various five-membered heterocyclic compounds through reactions with thioamides. The reaction of this compound with a hydrazonoyl halide is expected to proceed in the presence of a base, such as triethylamine, to facilitate the in-situ generation of a nitrilimine intermediate. nih.gov This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the thiocarbonyl (C=S) group of the thiazole-carbothioamide.

The resulting intermediate subsequently eliminates a molecule of hydrogen sulfide or undergoes rearrangement to yield a stable 1,3,4-thiadiazole derivative. researchgate.netresearchgate.net This reaction provides a direct route to synthesizing complex heterocyclic systems where the 5-ethylthiazole moiety is appended to a thiadiazole ring. jst.go.jp

Table 2: Reaction with Hydrazonoyl Halides

| Reactant | Reagent | Product Class | Mechanism |

|---|---|---|---|

| This compound | Substituted Hydrazonoyl Halide | 1,3,4-Thiadiazole derivative | [3+2] Cycloaddition of in-situ generated nitrilimine |

Conversion to Carboxamide Derivatives

The conversion of a thioamide to its corresponding carboxamide is a fundamental functional group interconversion. This transformation can be achieved through several methods, most commonly involving hydrolysis or oxidation. Acid or base-catalyzed hydrolysis can replace the sulfur atom with an oxygen atom, although this can sometimes require harsh conditions that may affect other functional groups in the molecule.

A milder and more common laboratory method involves the use of Lawesson's reagent to convert a carboxamide into a thioamide; logically, reagents that can effect the reverse transformation are also of interest. nih.gov Oxidative methods using reagents that can selectively convert the C=S bond to a C=O bond without over-oxidizing other parts of the molecule are also employed. This conversion allows for the synthesis of 5-Ethyl-1,3-thiazole-2-carboxamide, a key intermediate for further derivatization, such as in the synthesis of potential kinase inhibitors or other biologically active molecules. nih.gov

Table 3: Conversion of Thioamide to Carboxamide

| Starting Material | Reagent/Condition | Product | Transformation Type |

|---|---|---|---|

| This compound | H₂O, Acid/Base catalyst | 5-Ethyl-1,3-thiazole-2-carboxamide | Hydrolysis |

| This compound | Oxidizing Agent | 5-Ethyl-1,3-thiazole-2-carboxamide | Oxidation |

Other Functional Group Interconversions (e.g., Thioamide to Amide)

Beyond the direct conversion to a carboxamide, the thioamide group of this compound serves as a precursor for other functional groups. The primary and most significant interconversion in this class is the transformation of the thioamide to the corresponding amide (carboxamide), as detailed in the preceding section. This conversion is pivotal as the amide functional group is a cornerstone in many biologically active molecules, largely due to its ability to form stable hydrogen bonds. nih.gov The synthesis of thiazole-5-carboxamide derivatives, for instance, has been a strategy for developing novel anticancer agents. researchgate.net The process often starts from a thiazole ester, which is hydrolyzed to a carboxylic acid and then coupled with an amine to form the amide, or alternatively, by converting a thioamide to the target amide. bch.ro

Synthesis of Hybrid and Conjugate Structures

The this compound scaffold is an excellent starting point for creating hybrid molecules that incorporate other pharmacologically relevant heterocyclic rings.

Thiazole-Imidazole Hybrids

The synthesis of molecules containing both thiazole and imidazole rings can be achieved by leveraging the reactivity of the thioamide group. A common synthetic strategy involves the Hantzsch thiazole synthesis, where the thioamide reacts with an α-halocarbonyl compound. nih.gov To create a thiazole-imidazole hybrid, this compound can be reacted with an α-haloketone that already bears an imidazole moiety. The reaction proceeds via nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the new thiazole ring, resulting in a molecule where the original thiazole is linked to a newly formed imidazole-containing structure, or vice versa if starting with an imidazole-carbothioamide. researchgate.net

Table 4: Synthesis of Thiazole-Imidazole Hybrids

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Imidazole-containing α-haloketone | Thiazole-Imidazole Hybrid | Hantzsch-type synthesis |

| Imidazole-carbothioamide | α-haloketone | Thiazole-Imidazole Hybrid | Hantzsch thiazole synthesis |

Pyrazole-Thiazole Hybrids

Pyrazole-thiazole hybrids are a class of compounds that have attracted significant interest in medicinal chemistry. ekb.eg The most prevalent synthetic route to these hybrids is the Hantzsch thiazole synthesis. researchgate.net In this approach, a carbothioamide derivative of a pyrazole is reacted with an α-haloketone, such as phenacyl bromide, in a suitable solvent like ethanol. acs.orgnih.gov This reaction leads to the formation of a thiazole ring attached to the pyrazole core.

For example, a 1H-pyrazole-1-carbothioamide can undergo cyclization with an α-haloketone to yield a 2-(pyrazol-1-yl)thiazole derivative. This versatile and high-yielding reaction allows for the creation of a diverse library of pyrazole-thiazole hybrids by varying the substituents on both the pyrazole ring and the α-haloketone.

Table 5: Synthesis of Pyrazole-Thiazole Hybrids

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| Pyrazole-1-carbothioamide | α-haloketone (e.g., phenacyl bromide) | 2-(Pyrazol-1-yl)thiazole derivative | Hantzsch thiazole synthesis |

| Chalcone-derived pyrazoline | Thiosemicarbazide, followed by reaction with an α-haloketone | Pyrazoline-Thiazole Hybrid | Multi-step synthesis involving Hantzsch reaction |

Other Heterocycle Fusions and Substitutions

The inherent reactivity of the carbothioamide functional group in this compound, in conjunction with the thiazole ring, provides a versatile platform for the synthesis of various fused heterocyclic systems. The presence of nucleophilic nitrogen and sulfur atoms allows for cyclocondensation reactions with a range of bifunctional electrophiles, leading to the formation of novel polycyclic compounds with potential applications in medicinal and materials chemistry. While specific literature on the reactions of this compound is not extensively detailed, the reactivity can be inferred from analogous transformations of 2-aminothiazoles and related thioamides.

One of the most prominent applications of 2-aminothiazoles in synthetic organic chemistry is in the construction of thiazolo[3,2-a]pyrimidines. This is typically achieved through the reaction of the 2-aminothiazole (B372263) nucleus with β-dicarbonyl compounds or their synthetic equivalents. By analogy, this compound can be expected to undergo similar cyclization reactions. For instance, reaction with β-ketoesters in the presence of an acid catalyst would likely yield thiazolo[3,2-a]pyrimidin-5-one derivatives. The reaction proceeds through an initial condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization and dehydration.

Furthermore, the reaction with α-haloketones represents another important pathway for the derivatization of the thiazole core. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. In the case of this compound, the carbothioamide moiety can react with α-haloketones to potentially form substituted thiazole derivatives, or under certain conditions, lead to fused ring systems.

The versatility of this compound as a building block for fused heterocycles is summarized in the following table, which outlines potential transformations based on established synthetic methodologies for related compounds.

| Fused Heterocycle System | Reagent | General Reaction Conditions |

| Thiazolo[3,2-a]pyrimidin-5-ones | β-Ketoesters (e.g., ethyl acetoacetate) | Acid catalysis (e.g., H₂SO₄, PPA), heat |

| Dihydrothiazolo[3,2-a]pyrimidines | α,β-Unsaturated ketones | Base or acid catalysis, reflux |

| Thiazolo[3,2-a] researchgate.netresearchgate.netnih.govtriazines | Isothiocyanates followed by cyclization | Stepwise reaction, often with a coupling agent |

| Imidazo[2,1-b]thiazoles | α-Haloketones | Base catalysis, reflux in a suitable solvent |

Detailed research findings on analogous systems support the feasibility of these transformations. For example, the synthesis of various thiazolo[3,2-a]pyrimidine derivatives has been extensively reported through the cyclocondensation of 2-aminothiazoles with β-ketoesters, often in high yields. Similarly, the reaction of thioamides with α-haloketones is a fundamental and widely utilized method for constructing the thiazole ring itself, and by extension, for annulating other rings onto a pre-existing thiazole structure.

Substitutions on the thiazole ring of this compound, particularly at the C4 position, could also be explored to introduce further diversity. Electrophilic substitution reactions, common for electron-rich heterocyclic systems, could potentially be employed, although the specific conditions would need to be optimized to account for the directing effects of the existing substituents.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment and connectivity of each atom in 5-Ethyl-1,3-thiazole-2-carbothioamide can be mapped.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons, the thiazole (B1198619) ring proton, and the thioamide protons. The protons of the thioamide (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. mdpi.com The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. nih.gov The lone proton on the thiazole ring (H-4) is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-CH₃ (Ethyl) | ~1.3 | Triplet (t) |

| -CH₂-CH₃ (Ethyl) | ~2.8 | Quartet (q) |

| H-4 (Thiazole) | ~7.8 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbothioamide carbon (C=S) is particularly notable, typically resonating at a very high chemical shift (downfield), often in the range of 180-200 ppm, a characteristic feature for this functional group. nih.gov The carbons of the thiazole ring and the ethyl group appear at more moderate and upfield shifts, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ (Ethyl) | ~12-15 |

| -C H₂-CH₃ (Ethyl) | ~20-25 |

| C-5 (Thiazole) | ~125-130 |

| C-4 (Thiazole) | ~140-145 |

| C-2 (Thiazole) | ~160-165 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks connecting the H-4 proton signal to the C-4 carbon signal, the -CH₂- proton signal to its corresponding carbon, and the -CH₃- proton signal to its carbon. This allows for the definitive assignment of the carbon signals for all protonated carbons.

The methylene (-CH₂) protons of the ethyl group showing a cross-peak to the C-5 and C-4 carbons of the thiazole ring, confirming the attachment of the ethyl group at the C-5 position.

The H-4 proton of the thiazole ring showing correlations to the C-2, C-5, and the carbothioamide carbon, linking the ring system together.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would display characteristic bands for the N-H bonds of the thioamide, the C-H bonds of the ethyl group, and the vibrations of the thiazole ring. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Thioamide (-NH₂) | 3100 - 3400 | Medium-Strong |

| C-H Stretch (sp³) | Ethyl (-CH₂, -CH₃) | 2850 - 3000 | Medium |

| C=N Stretch | Thiazole Ring | 1600 - 1650 | Medium |

| C=C Stretch | Thiazole Ring | 1500 - 1580 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₆H₈N₂S₂), the calculated molecular weight is approximately 172.27 amu. The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass, confirming the molecular formula. researchgate.netmdpi.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for related thiazole compounds involve the cleavage of substituent groups and the rupture of the heterocyclic ring. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion (m/z) | Identity | Description |

|---|---|---|

| ~172 | [M]⁺ | Molecular Ion |

| ~157 | [M - CH₃]⁺ | Loss of a methyl radical |

| ~143 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of the compound. The experimentally determined percentages should closely match the calculated values derived from the molecular formula (C₆H₈N₂S₂), thereby confirming the elemental composition and purity of the synthesized compound. researchgate.net

Table 5: Elemental Analysis Data for this compound (C₆H₈N₂S₂)

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 41.83 |

| Hydrogen | H | 4.68 |

| Nitrogen | N | 16.26 |

Single Crystal X-ray Diffraction Studies4.5.1. Determination of Molecular Conformation and Bond Parameters4.5.2. Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)4.5.3. Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

While research exists on the crystallographic and Hirshfeld surface analysis of other thiazole and carbothioamide derivatives, the user's strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevents the inclusion of data from related but different compounds. The generation of scientifically accurate data tables and detailed research findings is contingent on the availability of published experimental results for this specific molecule.

Computational and Theoretical Investigations of 5 Ethyl 1,3 Thiazole 2 Carbothioamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 5-Ethyl-1,3-thiazole-2-carbothioamide, DFT calculations would typically be performed using a basis set like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The electronic structure of a molecule is key to its stability and reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

Quantum chemical calculations can precisely determine the energies of these orbitals. For this compound, these values would indicate its kinetic stability and ability to participate in charge transfer interactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.63 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the sulfur atom of the carbothioamide group, identifying them as nucleophilic centers. The hydrogen atom of the amide group would likely exhibit a positive potential (blue), marking it as an electrophilic site.

DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.gov Theoretical vibrational frequencies from Fourier-Transform Infrared (FT-IR) spectroscopy and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. nih.govsemanticscholar.org This computational analysis helps in the assignment of experimental spectral bands to specific molecular vibrations or atomic nuclei.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| N-H (amide) | Stretching | 3400 |

| C-H (ethyl) | Stretching | 2975 |

| C=N (thiazole) | Stretching | 1610 |

| C=S (thioamide) | Stretching | 1250 |

Molecular Modeling and Simulation Approaches

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding energy. semanticscholar.orgdovepress.com

A docking study of this compound against a relevant protein target would reveal its potential binding conformation, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and its theoretical binding affinity. Thiazole derivatives are often investigated as inhibitors for various enzymes, such as kinases or dihydrofolate reductase. dovepress.com

| Parameter | Value/Description |

|---|---|

| Protein Target (PDB ID) | e.g., 3NU0 (Dihydrofolate Reductase) |

| Binding Energy (kcal/mol) | -8.2 |

| Key Hydrogen Bond Interactions | Thioamide N-H with Asp27; Thiazole N with Leu22 |

| Hydrophobic Interactions | Ethyl group with Phe31, Ile50 |

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time, offering a view of their dynamic motions. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from molecular docking. nih.govrsc.org

By simulating the complex in a physiological environment (e.g., in water at 310 K), researchers can analyze the stability of the binding pose, observe conformational changes in the protein or ligand, and study the persistence of key intermolecular interactions over time. Common analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding pocket and monitoring the hydrogen bonds formed between the ligand and the receptor. nih.gov

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Key H-Bond Occupancy | > 85% | Shows that crucial hydrogen bonds are maintained throughout the simulation. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Provides a theoretical estimation of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their potencies. For thiazole derivatives, QSAR models are instrumental in predicting the biological activities of novel compounds, thereby guiding the synthesis of more effective therapeutic agents.

Illustrative QSAR Studies on Thiazole Derivatives

To comprehend the potential structure-activity relationships for this compound, it is informative to examine QSAR models developed for analogous thiazole-containing molecules.

Antimicrobial Activity of Aryl Thiazole Derivatives:

A study focusing on a series of aryl thiazole derivatives investigated their antimicrobial activity against Gram-positive bacteria. Both 2D and 3D QSAR models were developed to elucidate the key structural determinants of their inhibitory action. ijpsdronline.com

The 2D QSAR model identified the topological descriptor T_C_C_4 as a major contributing factor to the antimicrobial potency. The statistical robustness of this model is highlighted by its high correlation coefficient (r²) and cross-validated correlation coefficient (q²), indicating a strong predictive capability.

| Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.9521 |

| q² (Cross-validated Correlation Coefficient) | 0.8619 |

The 3D QSAR model, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, underscored the significance of electrostatic effects in determining the binding affinities of these compounds. ijpsdronline.com The internal and external validation parameters of the 3D model further support its predictive power.

| Validation Criterion | Value |

|---|---|

| q² (Internal Validation) | 0.8283 |

| Predictive r² (External Validation) | 0.4868 |

H1-Antihistamine Activity of Thiazole Derivatives:

In another QSAR analysis, a series of 19 thiazole derivatives with H1-antihistamine activity were evaluated. ptfarm.pl This study employed semi-empirical methods to calculate various physicochemical parameters and utilized Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) to identify the descriptors most influential on their activity.

The analysis revealed that several parameters are crucial for distinguishing between compounds with higher and lower H1-antihistamine activity. These descriptors encompass electronic, steric, and energetic properties of the molecules.

| Descriptor | Description |

|---|---|

| α | Polarizability |

| AB | Distance between aliphatic and aromatic nitrogen atoms |

| Eb | Binding energy |

| Hh | Hydration energy |

| eHOMO | Energy of the Highest Occupied Molecular Orbital |

| QAr | Charge on the aromatic ring |

The identification of these parameters indicates that the ability of these thiazole derivatives to interact with the H1 receptor is governed by a combination of their size, shape, electronic properties, and solvation characteristics. ptfarm.pl

Based on these representative studies, it can be inferred that a QSAR model for this compound would likely involve a combination of topological, electronic, and steric descriptors to predict its biological activity against a specific target. The ethyl group at the 5-position would contribute to the steric and hydrophobic properties, while the carbothioamide group at the 2-position would influence the electronic and hydrogen-bonding capabilities of the molecule.

Future Research Directions and Outlook in 5 Ethyl 1,3 Thiazole 2 Carbothioamide Chemistry

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The future of synthesizing 5-Ethyl-1,3-thiazole-2-carbothioamide and its analogs will likely prioritize the development of more efficient and environmentally benign methods. While classical approaches such as the Hantzsch thiazole (B1198619) synthesis have been foundational, emerging strategies focus on green chemistry principles to minimize hazardous waste and improve atom economy.

Future synthetic endeavors may include:

Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products.

Ultrasonic-mediated synthesis: The use of ultrasound can promote faster and more efficient reactions, often at lower temperatures.

Multi-component reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, reducing the number of synthetic steps and purification processes.

Use of green solvents and catalysts: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents, along with the development of reusable and non-toxic catalysts, will be crucial for sustainable synthesis.

These advanced synthetic methods are expected to not only streamline the production of this compound but also facilitate the creation of a broader library of derivatives for biological screening.

Exploration of Diversified Derivatization Strategies for New Chemical Entities

The structural versatility of the this compound scaffold provides ample opportunities for derivatization to generate new chemical entities with improved pharmacological profiles. Future research will likely focus on modifications at several key positions of the molecule.

Key derivatization strategies may involve:

Modification of the carbothioamide group: Conversion of the carbothioamide into various bioisosteric groups such as amides, esters, or other heterocyclic rings could modulate the compound's electronic properties and hydrogen bonding capabilities, potentially leading to altered biological activity.

Alteration of the ethyl group at the C5 position: Varying the length and nature of the alkyl chain at this position can impact the compound's interaction with hydrophobic pockets in target proteins.

Hybrid molecule synthesis: Combining the this compound core with other known pharmacophores is a promising strategy to develop hybrid drugs with dual or synergistic activities.

These derivatization efforts, guided by structure-activity relationship (SAR) studies, will be instrumental in identifying new compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Advanced Mechanistic Elucidation of Biological Activities and Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their rational development as therapeutic agents. While preliminary studies may indicate potential anticancer or antimicrobial effects, future research must delve into the specific molecular targets and signaling pathways involved. researchgate.net

Future mechanistic studies will likely employ a range of advanced techniques, including:

Target identification and validation: Utilizing methods such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that interact with the compounds.

Enzyme inhibition assays: Quantifying the inhibitory activity of the compounds against purified target enzymes to determine their potency and mode of inhibition.

Cell-based assays: Investigating the effects of the compounds on various cellular processes, such as cell proliferation, apoptosis, and cell cycle progression, in relevant disease models. mdpi.comresearchgate.net

In vivo studies: Evaluating the efficacy and mechanism of action of promising compounds in animal models of disease.

Elucidating the precise molecular targets will not only validate the therapeutic potential of these compounds but also provide a rational basis for further lead optimization.

Integration of In Silico and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. researchgate.net For this compound, integrating in silico and experimental approaches will be crucial for accelerating the design and development of new drug candidates.

This integrated approach will involve:

Molecular docking and virtual screening: Using computational models of target proteins to predict the binding modes and affinities of virtual libraries of this compound derivatives, thereby prioritizing compounds for synthesis and biological testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that correlate the structural features of the compounds with their biological activities to guide the design of more potent analogs. nih.gov

Pharmacophore modeling: Identifying the key structural features (pharmacophores) required for biological activity, which can be used to design novel compounds with improved properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Using computational tools to predict the pharmacokinetic and toxicological properties of new derivatives early in the drug discovery process, helping to reduce late-stage failures. mdpi.com

By leveraging these computational tools, researchers can make more informed decisions about which compounds to synthesize and test, ultimately saving time and resources.

Potential for Lead Optimization and Pre-Clinical Development of Promising Analogues

The culmination of the aforementioned research efforts will be the identification of lead compounds with significant therapeutic potential. The subsequent phase of research will focus on lead optimization and pre-clinical development to advance these promising analogues toward clinical trials.

This stage will encompass:

Iterative cycles of design, synthesis, and testing: Refining the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

In-depth preclinical evaluation: Conducting comprehensive studies in animal models to assess the efficacy, safety, and pharmacokinetic profile of the optimized lead compounds.

Formulation development: Developing stable and bioavailable formulations of the drug candidates for clinical administration.

Investigational New Drug (IND)-enabling studies: Performing the necessary safety and toxicology studies required by regulatory agencies to initiate human clinical trials.

The successful navigation of these pre-clinical stages will be the ultimate testament to the therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective treatments for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-1,3-thiazole-2-carbothioamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or α-haloesters under reflux conditions. For example, analogous thiazole derivatives are synthesized by reacting thiosemicarbazide with halogenated intermediates in ethanol, followed by recrystallization . Optimization can include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Prioritize signals for the thiazole ring (δ 6.8–7.5 ppm for protons, δ 150–160 ppm for carbons) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .

- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass error .

- FTIR : Validate carbothioamide (C=S stretch at 1050–1250 cm⁻¹) and NH groups (3100–3400 cm⁻¹) .

Q. What are the documented antimicrobial mechanisms of thiazole-2-carbothioamide derivatives, and how does structural modification at the 5-ethyl position influence efficacy?

Methodological Answer: Thiazole-carbothioamides disrupt microbial membrane integrity via thiol-group interactions. The 5-ethyl substituent enhances lipophilicity, improving membrane penetration. Comparative studies of structural analogs show:

| Compound | Structural Feature | Bioactivity Trend |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole | Sulfur heterocycle | Enhanced antibacterial |

| 2-Amino-thiazole | Basic NH group | Anti-inflammatory |

| 5-Ethyl-thiazole | Lipophilic ethyl chain | Improved fungal inhibition |

Structural modifications at the 5-position should balance lipophilicity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-2-carbothioamide derivatives across different assay systems?

Methodological Answer:

- Assay standardization : Control pH (activity varies significantly in acidic vs. neutral conditions ).

- Cellular vs. enzymatic assays : Compare MIC values in bacterial cultures with in vitro enzyme inhibition data .

- Structural validation : Confirm compound purity via HPLC before testing to rule out degradation artifacts .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with enzymatic targets like cyclooxygenase isoforms?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LN1 for COX-1, 5KIR for COX-2) to map hydrogen bonds between the carbothioamide group and Arg120/His90 residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- Free-energy calculations : Apply MM-PBSA to quantify binding energy contributions from the ethyl moiety .

Q. How should researchers design controlled experiments to differentiate between pH-dependent and intrinsic antimicrobial properties in thiazole derivatives?

Methodological Answer:

- Parallel assays : Test compounds at pH 5.5 and 7.4 using the same microbial strain .

- Chelator controls : Add EDTA to rule out metal ion-mediated activity .

- Proteomic profiling : Use LC-MS to compare protein expression changes in E. coli under varying pH conditions .

Q. What statistical approaches are appropriate for analyzing structure-activity relationship (SAR) data in thiazole-carbothioamide derivatives with multiple substituent variations?

Methodological Answer:

- Multivariate analysis : Apply partial least squares regression (PLSR) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with IC50 values .

- Cluster analysis : Group compounds by substituent electronegativity using Ward’s method to identify activity trends .

- Validation : Use bootstrapping to assess model robustness for small datasets (n < 30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.